molecular formula C15H9F4NO2S B2599339 4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione CAS No. 332055-70-6

4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione

Cat. No.: B2599339
CAS No.: 332055-70-6
M. Wt: 343.3
InChI Key: SMJZNLXUOQEAPH-UHFFFAOYSA-N
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Description

The compound “4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione” is a chemical with the molecular formula C15H9F4NO2S .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of this compound are not specified in the sources I found .

Scientific Research Applications

Microwave-Assisted Synthesis

The compound has been used in the synthesis of fused heterocycles incorporating the trifluoromethyl moiety. Microwave-assisted synthesis was employed to produce derivatives of pyrazolo[1,5-a]pyrimidine and other compounds, demonstrating its utility in organic synthesis and heterocyclic chemistry (Shaaban, 2008).

Complexation with Metal Ions

Studies have shown the formation of Nickel(II) and Copper(II) complexes with this compound. The complexes exhibit distinct spectroscopic and magnetic properties, indicating potential applications in inorganic chemistry and material sciences (Woods et al., 2009).

Application in Dye-Sensitized Solar Cells

This compound has been utilized in the synthesis of ruthenium(II)-polypyridyl sensitizers for dye-sensitized solar cells. These sensitizers show intense visible light absorption, indicating potential applications in renewable energy technologies (Islam et al., 2006).

Synthesis of Pyridine Derivatives

The compound has been used for the synthesis of pyridine derivatives, demonstrating its versatility in the field of organic synthesis and pharmacological research (Rateb, 2011).

Synthesis of Fluorinated Pyrazole Derivatives

Research has shown that this compound can react with per(poly)fluorophenylhydrazines to produce fluorinated pyrazole derivatives, indicating its role in the development of novel organic compounds (Song & Zhu, 2001).

Molecular and Crystal Structure Analysis

The compound has been analyzed using single crystal X-ray diffraction to determine its crystal and molecular structure, contributing to the field of crystallography and material science (Magerramov et al., 2012).

Antitumor Evaluation and Docking Study

Some derivatives of the compound have been synthesized and evaluated for their antitumor activity, providing insights into its potential applications in medicinal chemistry and drug development (Al-Suwaidan et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not provided in the sources I found .

Future Directions

The future directions or potential applications of this compound are not mentioned in the sources I found .

Properties

IUPAC Name

(E)-1,1,1-trifluoro-3-[(4-fluorophenyl)iminomethyl]-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F4NO2S/c16-9-3-5-10(6-4-9)20-8-11(14(22)15(17,18)19)13(21)12-2-1-7-23-12/h1-8,21H/b13-11+,20-8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASXDAKFQGHORG-RFSUNTFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=C(C=NC2=CC=C(C=C2)F)C(=O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C(=C(/C=NC2=CC=C(C=C2)F)\C(=O)C(F)(F)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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